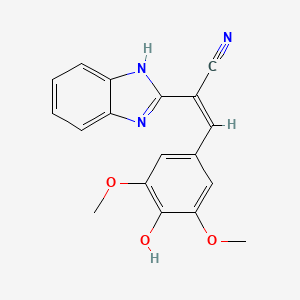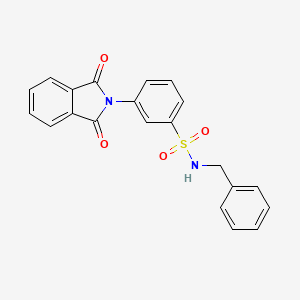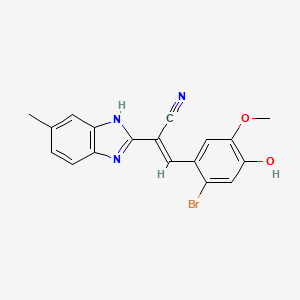![molecular formula C14H10N6O3 B3876478 4-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]diazenyl]phenol CAS No. 5657-02-3](/img/structure/B3876478.png)
4-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]diazenyl]phenol
Overview
Description
4-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]diazenyl]phenol is an organic compound known for its vibrant yellow color. It is commonly used in the dye and pigment industry due to its excellent light absorption properties. The compound is also known by its systematic name, (E)-4-((4-nitrophenyl)diazenyl)phenol, and has the chemical formula C12H9N3O3 .
Preparation Methods
The synthesis of 4-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]diazenyl]phenol typically involves the diazotization of 4-nitroaniline followed by coupling with phenol. The reaction is carried out under alkaline conditions to facilitate the formation of the azo bond. Industrial production methods often involve the use of large-scale reactors where the reaction conditions such as temperature, pH, and reaction time are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
4-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]diazenyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. Major products formed from these reactions include aminophenol derivatives and halogenated phenols .
Scientific Research Applications
4-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]diazenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of colored plastics and textiles.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light and undergo photochemical reactions. The nitrophenyl and triazolyl groups play a crucial role in its photostability and reactivity. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar compounds to 4-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]diazenyl]phenol include:
- 4-((4-nitrophenyl)diazenyl)aniline
- 4-((4-nitrophenyl)diazenyl)benzoic acid
- 4-((4-nitrophenyl)diazenyl)benzene
These compounds share the nitrophenyl diazenyl structure but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of the triazolyl and phenolic groups, which confer distinct photochemical properties.
Properties
IUPAC Name |
4-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]diazenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O3/c21-12-7-3-10(4-8-12)16-18-14-15-13(17-19-14)9-1-5-11(6-2-9)20(22)23/h1-8,21H,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVORVIVLISRHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N=NC3=CC=C(C=C3)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972011 | |
| Record name | 4-{2-[3-(4-Nitrophenyl)-1H-1,2,4-triazol-5-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5657-02-3 | |
| Record name | 4-{2-[3-(4-Nitrophenyl)-1H-1,2,4-triazol-5-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ETHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B3876405.png)

![N-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenyl]furan-2-carboxamide](/img/structure/B3876420.png)
![2-(4-bromo-2-methoxyphenoxy)-N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]acetamide](/img/structure/B3876428.png)
![[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate](/img/structure/B3876436.png)
![4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine](/img/structure/B3876439.png)
![N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-[(4-methylphenyl)sulfonyl-quinolin-8-ylamino]acetamide](/img/structure/B3876443.png)

![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3876449.png)

![Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3876481.png)

![4-[5-Methyl-3-(4-methylphenyl)-1-benzofuran-2-yl]butan-2-one](/img/structure/B3876503.png)
